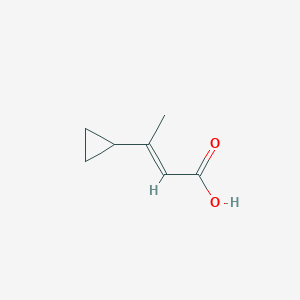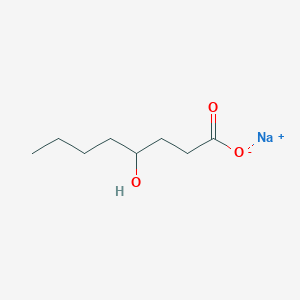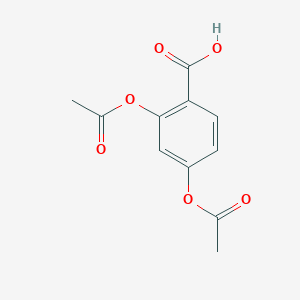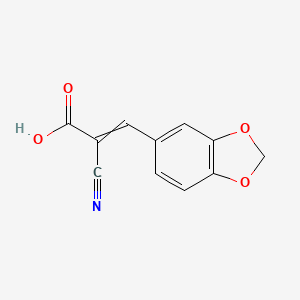
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline
Descripción general
Descripción
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C15H17NO2S . It contains a thiophene ring attached to a tetrahydroisoquinoline structure with two methoxy groups at the 6 and 7 positions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 156.14° C and a predicted boiling point of 407.2° C at 760 mmHg . The density is predicted to be 1.2 g/cm3 and the refractive index is predicted to be n20D 1.58 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding disease processes and developing new therapeutic strategies.
HIV-1 Reverse Transcriptase Inhibitors
The compound has been used in the design, synthesis, and evaluation of novel derivatives as HIV-1 reverse transcriptase inhibitors . Reverse transcriptase is an enzyme that HIV uses to replicate its genetic material; inhibiting this enzyme is a key strategy in treating HIV infection.
Synthesis of Complex Isoquinolines and Quinolizidines
The compound has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines . These are classes of compounds with diverse biological activities, making them of interest in medicinal chemistry.
Anti-Inflammatory Applications
Tetrahydroisoquinoline (THIQ) scaffolds, which this compound contains, have been used in the design and synthesis of anti-inflammatory compounds .
Anti-Viral Applications
THIQ scaffolds have also been used in the design and synthesis of anti-viral compounds . This makes the compound potentially useful in the development of new antiviral drugs.
Anti-Fungal Applications
Similarly, THIQ scaffolds have been used in the design and synthesis of anti-fungal compounds . This suggests potential applications in treating fungal infections.
Anti-Cancer Applications
The compound, due to its THIQ scaffold, has potential applications in the design and synthesis of anti-cancer compounds . This could be valuable in the ongoing search for more effective cancer treatments.
Parkinson’s Disease Treatment
Finally, THIQ scaffolds have been used in the design and synthesis of compounds for the treatment of Parkinson’s disease . This suggests potential applications in neurodegenerative disease research.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9,15-16H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRHRXCWKOJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194421 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511239-03-5 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511239-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



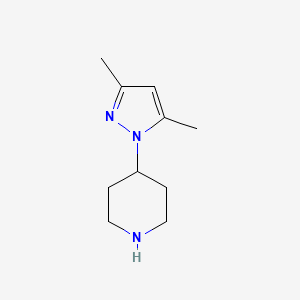

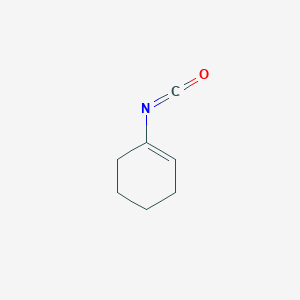




![3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3383909.png)
